Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Lipophilicity profiling ADME prediction Medicinal chemistry

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate (CAS 1262412-28-1) is a synthetic pyrrolidinone derivative with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The compound features a 2-oxopyrrolidine ring N-linked to an α-phenyl-substituted ethyl acetate moiety, distinguishing it from simpler oxopyrrolidine esters such as the piracetam and levetiracetam intermediate families.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 1262412-28-1
Cat. No. B1395623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
CAS1262412-28-1
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3
InChIKeyNJOPOWZATJTRJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate (CAS 1262412-28-1): Chemical Identity and Research Procurement Profile


Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate (CAS 1262412-28-1) is a synthetic pyrrolidinone derivative with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol. The compound features a 2-oxopyrrolidine ring N-linked to an α-phenyl-substituted ethyl acetate moiety, distinguishing it from simpler oxopyrrolidine esters such as the piracetam and levetiracetam intermediate families. It is a white crystalline solid at room temperature [1]. Predicted physicochemical properties include an XLogP3 of 1.8, a topological polar surface area (TPSA) of 46.6 Ų, a density of 1.187±0.06 g/cm³, and a boiling point of 411.7±38.0 °C [1]. The compound is available from multiple suppliers (including Sigma-Aldrich as part of the AldrichCPR collection) at purities typically ranging from 95% to 98% . Its primary documented role is as a synthetic intermediate and research tool in medicinal chemistry, particularly within the oxopyrrolidine pharmacophore space explored for neurological indications .

Why Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate Cannot Be Interchanged with Simpler Oxopyrrolidine Esters


The α-phenyl substitution on ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate generates physicochemical properties that diverge substantially from those of the unsubstituted (ethyl 2-(2-oxopyrrolidin-1-yl)acetate, CAS 61516-73-2) and α-ethyl (levetiracetam ethyl ester, CAS 86815-10-3) analogs. The target compound exhibits an XLogP3 of 1.8, which is approximately 7.8-fold higher than the LogP of 0.23 reported for the unsubstituted analog and roughly 2-fold higher than the LogP of 0.89 reported for the α-ethyl congener [1]. This difference in lipophilicity is not incremental but represents a categorical shift that affects membrane permeability, organic-aqueous partitioning behaviour, and protein binding propensity. Furthermore, the compound is a solid at ambient temperature, whereas the unsubstituted analog is a liquid or low-melting oil, carrying direct implications for weighing accuracy, formulation development, and long-term storage stability [1]. Substituting a simpler oxopyrrolidine ester for the α-phenyl variant in a synthetic sequence or pharmacological assay would therefore introduce uncontrolled variables in both reaction efficiency and biological readout. The sections below provide the quantitative evidence supporting this assertion.

Quantitative Differentiation Evidence for Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate vs. Closest Analogs


Lipophilicity Advantage: 7.8-Fold Higher LogP vs. Unsubstituted Oxopyrrolidine Ethyl Ester Enables Distinct Partitioning Behaviour

The target compound possesses an XLogP3 of 1.8, compared to a LogP of 0.23 for the unsubstituted analog ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2), representing a difference of 1.57 log units — equivalent to an approximately 37-fold higher octanol-water partition coefficient [1]. This places the target compound in a lipophilicity range more consistent with blood-brain barrier penetrance (optimal CNS drug LogP ~2–3) and differentiates it from the markedly hydrophilic unsubstituted ester (LogP 0.23), which partitions preferentially into aqueous phases. Note: Values derive from different computational prediction methods (XLogP3 vs. generic LogP) and should be treated as cross-study comparable rather than a single-experiment head-to-head.

Lipophilicity profiling ADME prediction Medicinal chemistry

Lipophilicity Differentiation vs. Levetiracetam Ethyl Ester: α-Phenyl Confers 2-Fold Higher LogP Than α-Ethyl Substitution

When compared to the closest therapeutically relevant analog — ethyl 2-(2-oxopyrrolidin-1-yl)butanoate (levetiracetam ethyl ester, CAS 86815-10-3, LogP = 0.89, XLogP ≈ 1) — the target compound's XLogP3 of 1.8 represents an increase of approximately 0.8–0.9 log units, or roughly 6–8 fold higher octanol-water partitioning [1]. Both compounds share the same 2-oxopyrrolidine scaffold and TPSA (46.6 Ų), meaning the lipophilicity difference arises exclusively from the replacement of the α-ethyl group with an α-phenyl group. This structural modification increases molecular weight from 199.25 to 247.29 g/mol while simultaneously introducing aromatic π-stacking potential absent in the α-ethyl analog.

Structure-property relationships CNS drug design Levetiracetam analogs

Physical State Differentiation: Solid vs. Liquid Form Impacts Weighing Accuracy and Formulation Handling

The target compound is a solid at ambient temperature (described as a white crystalline powder), whereas the unsubstituted analog ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2) is a liquid or low-melting oil with a boiling point of 108–113 °C at reduced pressure (1–2 Torr) . The α-ethyl analog (levetiracetam ethyl ester) is also a liquid at room temperature. For quantitative analytical workflows, solid compounds generally permit more precise gravimetric dispensing (≤1% error with standard microbalances) compared to viscous oils or low-boiling liquids, where incomplete transfer and evaporation can introduce errors exceeding 5% depending on viscosity and volatility . Direct experimental head-to-head weighing precision data are not available for these specific compounds; this represents a class-level inference based on general principles of analytical chemistry.

Compound handling Analytical weighing Formulation development

Sigma-Aldrich CPR Collection Inclusion Signals Curated Relevance for Pharmacological Research Screening

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is offered by Sigma-Aldrich (Merck) as part of the AldrichCPR (Collection of Pharmacologically active compounds for Research) under catalog number MNO000098 . Inclusion in this curated collection implies that the compound has been selected — on the basis of structural novelty, predicted drug-likeness, or pharmacophore relevance — for early discovery screening libraries. By contrast, the simpler unsubstituted analog (CAS 61516-73-2) is categorized as a Piracetam EP Impurity C reference standard rather than a discovery library compound, and is primarily marketed for analytical quality control rather than pharmacological screening . Sigma-Aldrich explicitly notes that it does not collect analytical data for CPR products and sells them 'AS-IS' for discovery purposes; independent identity and purity verification is the buyer's responsibility .

Compound library screening Early drug discovery Chemical biology

Positional Isomer Distinction: α-Phenyl Substitution vs. 4-Phenyl Pyrrolidine Regioisomer Creates Distinct Pharmacophore Geometry

The target compound carries the phenyl substituent at the α-position of the acetate side chain, whereas a closely related regioisomer — ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate (CAS 70291-40-6) — bears the phenyl group at the 4-position of the pyrrolidinone ring [1]. These two compounds share the identical molecular formula (C14H17NO3) and molecular weight (247.29 g/mol), yet they present fundamentally different spatial orientations of the aromatic pharmacophore relative to the hydrogen bond acceptor/donor elements of the oxopyrrolidine core. The α-phenyl orientation places the aromatic ring in closer proximity to the ester carbonyl, creating a contiguous lipophilic surface, while the 4-phenyl regioisomer orients the phenyl away from the ester, potentially engaging different hydrophobic pockets in a target binding site. The 4-phenyl regioisomer has been reported as an intermediate in Carphedone synthesis — a GABA derivative with immunocorrection properties — whereas the α-phenyl target compound has been associated with antiepileptic drug intermediate chemistry (levetiracetam analogs) . No direct comparative biological data between the two regioisomers are available in the public domain.

Regioisomer comparison Pharmacophore modeling Structure-activity relationships

Ester vs. Free Acid: Synthetic Versatility Advantage of the Ethyl Ester Prodrug/Intermediate Form

The target compound is the ethyl ester of 2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid (CAS 60729-82-0; MW 219.24 g/mol; LogP ≈ 1.43) . The esterification increases molecular weight by 28.05 g/mol (from 219.24 to 247.29) and elevates LogP by approximately 0.37 log units (from ~1.43 to 1.8). The ethyl ester offers synthetic advantages over the free acid: it can serve directly as a substrate for amidation reactions (forming the corresponding amide pharmacophore without a separate acid activation step), can undergo transesterification to access alternative ester prodrugs, and can be hydrolyzed under controlled conditions to regenerate the free acid when desired . The free acid (CAS 60729-82-0) is primarily marketed as a research chemical at 95% purity, whereas the ethyl ester is available at 98% purity from multiple vendors including Leyan (Bidepharm) . No direct comparative reactivity data (hydrolysis rates, amidation yields) between the ester and free acid forms are available in the public domain for this specific compound pair.

Synthetic intermediate Prodrug design Ester hydrolysis

Recommended Procurement and Research Application Scenarios for Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate


Scaffold-Hopping from Levetiracetam: α-Phenyl Replacement for Enhanced Aromatic Interactions in SV2A or Related CNS Target Screening

The target compound serves as a direct α-phenyl analog of levetiracetam's ethyl ester intermediate (CAS 86815-10-3). Its XLogP3 of 1.8 — approximately 0.8–0.9 log units higher than the levetiracetam ester — combined with the aromatic phenyl ring, makes it a suitable starting material for synthesizing amide derivatives that explore π-stacking interactions with aromatic residues (Phe, Tyr, Trp) in CNS target binding pockets [Section 3, Evidence Item 2]. The identical TPSA (46.6 Ų) to the levetiracetam ester ensures comparable hydrogen-bonding capacity while the phenyl group probes a different region of chemical space. This scenario is supported by the compound's documented association with antiepileptic drug intermediate chemistry .

Building Block for Diversity-Oriented Synthesis of α-Substituted Oxopyrrolidine Libraries

The ethyl ester functionality makes this compound a versatile intermediate for library synthesis: it can undergo direct amidation with primary or secondary amines, transesterification with varied alcohols, or controlled hydrolysis to the free acid for subsequent coupling reactions. The solid physical form enables precise gravimetric dispensing for parallel synthesis workflows [Section 3, Evidence Item 3]. Its inclusion in the Sigma-Aldrich CPR collection signals structural novelty suitable for diversity-oriented screening library construction [Section 3, Evidence Item 4]. Researchers building oxopyrrolidine-focused compound collections should procure this compound rather than the simpler liquid analogs when reproducible solid dispensing and aromatic diversity are required .

Regioisomer-Controlled Medicinal Chemistry: Differentiating α-Phenyl from 4-Phenyl Pharmacophore Space

When an SAR program requires systematic exploration of phenyl placement on the oxopyrrolidine-acetate scaffold, the target compound (α-phenyl isomer, CAS 1262412-28-1) and its 4-phenyl regioisomer (CAS 70291-40-6) must be procured as distinct chemical entities. The α-isomer orients the phenyl group adjacent to the ester carbonyl, creating a different electrostatic and steric environment compared to the 4-phenyl isomer, where the phenyl group is distal to the ester. The 4-phenyl isomer has been linked to Carphedone (GABA-related immunomodulator) chemistry, while the α-phenyl target compound has been associated with antiepileptic pharmacophore exploration [Section 3, Evidence Item 5]. Procurement specifications must explicitly distinguish between these two regioisomers to avoid confounding SAR conclusions .

Precursor for Chiral Resolution Studies: α-Phenyl-2-oxopyrrolidine Acetate as a Racemic Substrate for Enantioselective Biocatalysis

The compound contains a single undefined stereocenter at the α-carbon bearing the phenyl and ester groups, generating a racemic mixture amenable to chiral resolution studies. Related oxopyrrolidine esters (e.g., ethyl 2-(2-oxopyrrolidin-1-yl)butyrate) have been successfully resolved using Tsukamurella sp. E105 as a biocatalyst, achieving enantiomeric excess >99% and enantiomeric ratio E >600 under optimized conditions [1]. While these specific biocatalysis data were generated for the α-ethyl analog, the structural similarity suggests the α-phenyl variant may serve as a substrate for analogous enantioselective hydrolysis or transesterification reactions, enabling access to enantiopure α-phenyl-2-oxopyrrolidine building blocks for asymmetric synthesis. Researchers should verify substrate compatibility experimentally. The higher LogP of the α-phenyl variant (1.8 vs. 0.89) may affect enzyme-substrate binding kinetics relative to the α-ethyl substrate [Section 3, Evidence Items 1 and 2].

Quote Request

Request a Quote for Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.